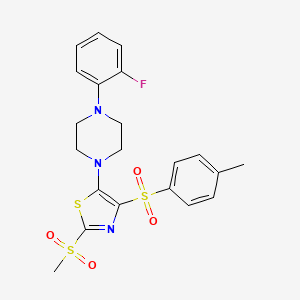

5-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

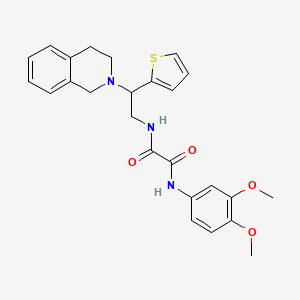

The compound “5-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole” is a complex organic molecule that contains several functional groups, including a piperazine ring, a thiazole ring, a tosyl group, a methylsulfonyl group, and a fluorophenyl group. These functional groups suggest that the compound could have a variety of chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperazine ring could be formed through a reaction of a diamine with a dihalide. The thiazole ring could be formed through a condensation reaction of an amine, a thiol, and a carbonyl compound .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring is a six-membered ring with two nitrogen atoms, the thiazole ring is a five-membered ring with one nitrogen atom and one sulfur atom, and the tosyl group is a sulfonate ester derived from toluenesulfonic acid .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could undergo substitution reactions at the nitrogen atoms, the thiazole ring could undergo electrophilic aromatic substitution reactions, and the tosyl group could be displaced by nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl groups and the aromatic rings could affect its solubility, the presence of the nitrogen atoms could affect its basicity, and the presence of the fluorine atom could affect its reactivity .Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of related derivatives involves combining thiadiazol with N-substituted piperazine, leading to the formation of novel compounds with potential biological activities. These compounds are characterized by various spectroscopic methods, including NMR and IR, indicating a structured approach to understand their chemical properties (Wu Qi, 2014).

Anticancer Evaluation

Research into polyfunctional substituted 1,3-thiazoles, which share a structural motif with the compound , demonstrates significant anticancer activity across a range of cancer cell lines. This indicates the potential of such compounds in the development of new anticancer therapies (Kostyantyn Turov, 2020).

Antibacterial Activities

Compounds with structures similar to "5-(4-(2-Fluorophenyl)piperazin-1-yl)-2-(methylsulfonyl)-4-tosylthiazole" have been evaluated for their antibacterial activities against various pathogens, demonstrating the potential for novel antibacterial agents. These studies involve synthesizing and testing derivatives for their efficacy against specific bacterial strains (Serap Başoğlu et al., 2013).

Antimycobacterial Activity

Derivatives featuring sulfonyl piperazine structures have shown promising anti-tubercular activity against Mycobacterium tuberculosis, highlighting the compound's relevance in addressing tuberculosis. These derivatives are characterized and evaluated for their minimum inhibitory concentrations (MIC) against the MTB H37Rv strain (Kalaga Mahalakshmi Naidu et al., 2014).

Antimicrobial and Antiviral Activities

The exploration of new urea and thiourea derivatives of piperazine doped with febuxostat has been conducted, with some compounds exhibiting significant antimicrobial and antiviral activities. This suggests the versatility of piperazine derivatives in combating various pathogens (R. C. Krishna Reddy et al., 2013).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. For example, if it is intended to be used as a drug, it could interact with biological targets such as enzymes or receptors. The piperazine ring is a common feature in many drugs and can interact with a variety of biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure.

Orientations Futures

The future research directions for this compound could include further studies to determine its properties and potential uses. For example, it could be tested for biological activity to see if it has potential as a drug. Additionally, the synthesis of the compound could be optimized to improve yields and reduce costs .

Propriétés

IUPAC Name |

5-[4-(2-fluorophenyl)piperazin-1-yl]-4-(4-methylphenyl)sulfonyl-2-methylsulfonyl-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN3O4S3/c1-15-7-9-16(10-8-15)32(28,29)19-20(30-21(23-19)31(2,26)27)25-13-11-24(12-14-25)18-6-4-3-5-17(18)22/h3-10H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXFQRHFHBMKJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C)N3CCN(CC3)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorophenyl)-4-[2-methanesulfonyl-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-yl]piperazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[4-[(2-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2683682.png)

![4-Chloro-2-[(3-chloro-4-methylphenyl)amino]-1,3-thiazole-5-carbaldehyde](/img/structure/B2683683.png)

![3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one](/img/structure/B2683687.png)

![1-(4-methoxyphenyl)-4-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2683689.png)

![N-(2,5-dimethoxyphenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2683691.png)

![Methyl 2-((4-methoxy-7-methylbenzo[d]thiazol-2-yl)(pyridin-2-ylmethyl)carbamoyl)benzoate](/img/structure/B2683693.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-4-cyanobenzamide](/img/structure/B2683697.png)

![3-[3-(3,6-Dibromocarbazol-9-yl)-2-hydroxypropyl]imidazolidine-2,4-dione](/img/structure/B2683700.png)

![2-(3,5-dimethylisoxazol-4-yl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2683705.png)